molecular formula C26H34BNO4 B15280906 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15280906
M. Wt: 435.4 g/mol
InChI Key: LBBKVSWOMWMICQ-UHFFFAOYSA-N
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Description

2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound with a complex structure that includes a benzo[de]isoquinoline core, an octyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced benzo[de]isoquinoline derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a boron source in various reactions, facilitating the formation of boron-containing intermediates. These intermediates can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of a benzo[de]isoquinoline core, an octyl group, and a dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and recent research findings.

  • Molecular Formula : C14H18BNO4
  • Molecular Weight : 275.11 g/mol
  • IUPAC Name : 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • CAS Number : 46856474

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.0
MCF-7 (Breast)12.5
A549 (Lung)10.0

The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

In addition to its anticancer effects, this compound has also been evaluated for its antioxidant properties. The DPPH radical scavenging assay indicated that it possesses significant free radical scavenging activity.

Table 2: Antioxidant Activity

Concentration (µg/mL)% Inhibition
5045
10065
20085

These results suggest that the compound may protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Study on HeLa Cells

A recent study focused on the effects of the compound on HeLa cells. The researchers found that treatment with concentrations above the IC50 led to significant cell death and morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Neuroprotective Effects

Another area of research explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly reduced neuronal cell death and improved cell viability.

Properties

Molecular Formula

C26H34BNO4

Molecular Weight

435.4 g/mol

IUPAC Name

2-octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H34BNO4/c1-6-7-8-9-10-11-17-28-23(29)19-14-12-13-18-21(16-15-20(22(18)19)24(28)30)27-31-25(2,3)26(4,5)32-27/h12-16H,6-11,17H2,1-5H3

InChI Key

LBBKVSWOMWMICQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCCC

Origin of Product

United States

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